![molecular formula C19H23N3O4S B2540224 N-phényl-2-[3-(azépane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acétamide CAS No. 1251670-36-6](/img/structure/B2540224.png)

N-phényl-2-[3-(azépane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

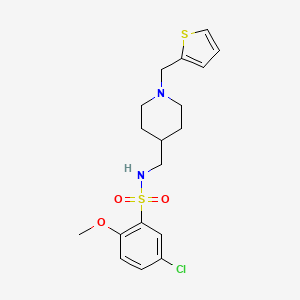

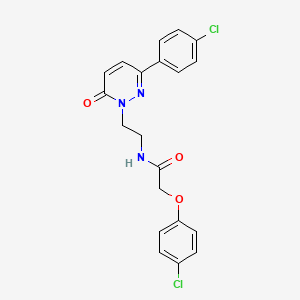

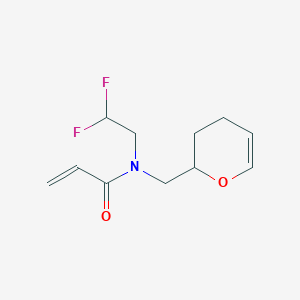

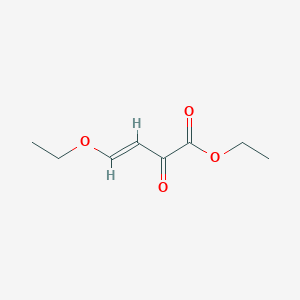

The compound “2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide” is a complex organic molecule. It contains an azepane ring, which is a seven-membered ring with one nitrogen atom . It also has a sulfonyl group attached to the azepane ring, a pyridinone ring, and a phenylacetamide group .

Molecular Structure Analysis

The molecule likely contains multiple bonds, rotatable bonds, double bonds, aromatic bonds, and a seven-membered ring . It also likely contains a sulfonyl group (thio-/dithio-) and an ester group (aliphatic) .Mécanisme D'action

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide selectively targets the mutated EGFR kinase domain, inhibiting its activity and downstream signaling pathways that promote cancer cell growth and survival. It has a higher affinity for the T790M mutant than the wild-type EGFR, which makes it a potent inhibitor for resistant cancer cells.

Biochemical and Physiological Effects:

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide has been shown to induce apoptosis and cell cycle arrest in NSCLC cells with the T790M mutation, leading to tumor regression and reduced metastasis. It also has minimal effects on normal cells, which reduces the likelihood of adverse side effects.

Avantages Et Limitations Des Expériences En Laboratoire

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is a valuable tool for studying the molecular mechanisms of EGFR signaling and drug resistance in NSCLC. Its high selectivity and potency make it an ideal candidate for in vitro and in vivo experiments. However, its complex synthesis and limited availability may pose challenges for large-scale studies.

Orientations Futures

1. Combination therapy: 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide has been tested in combination with other drugs, such as immune checkpoint inhibitors or other TKIs, to enhance its efficacy and overcome resistance.

2. Biomarker identification: Further research is needed to identify biomarkers that can predict the response to 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide and guide patient selection.

3. Resistance mechanisms: Understanding the mechanisms of acquired resistance to 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide can help develop strategies to overcome it and improve patient outcomes.

4. New targets: 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide may have potential applications in other cancer types or mutations, which requires further investigation.

In conclusion, 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is a promising targeted therapy for NSCLC patients with the T790M mutation. Its selective inhibition of mutant EGFR and minimal toxicity make it a valuable tool for cancer research and a potential treatment option for patients. Further studies are needed to optimize its use and explore its full potential in cancer therapy.

Méthodes De Synthèse

The synthesis of 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide involves several steps, including the preparation of the key intermediate 3-(azepan-1-ylsulfonyl)-2-oxopyridine, which is then coupled with N-phenylacetamide to form the final product. The overall process is complex and requires expertise in organic synthesis.

Applications De Recherche Scientifique

Chimie médicinale et développement de médicaments

Les dérivés de l'azépane jouent un rôle crucial en chimie médicinale en raison de leurs activités biologiques diverses. Les chercheurs ont étudié le potentiel de ce composé comme échafaudage pour le développement de nouveaux médicaments. Notamment, la synthèse d'azépane N-aryle non fusionné utilisant la décarboxylation catalysée par Pd/LA fournit une méthodologie pratique et directe . Ces dérivés peuvent être ensuite fonctionnalisés, ce qui en fait des candidats précieux pour la recherche pharmaceutique.

Synthèse organique

Au-delà des applications médicinales, ce composé sert de bloc de construction précieux en synthèse organique. Les chercheurs l'ont utilisé pour construire des molécules plus complexes, telles que les chromènes et d'autres composés hétérocycliques .

Propriétés

IUPAC Name |

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c23-18(20-16-9-4-3-5-10-16)15-21-12-8-11-17(19(21)24)27(25,26)22-13-6-1-2-7-14-22/h3-5,8-12H,1-2,6-7,13-15H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSMZIIYJQFQSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2540141.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2540142.png)

![2-(4-isopropylphenoxy)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2540143.png)

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2540149.png)

![4-(1-Ethylbenzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2540153.png)

![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2540154.png)

![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2540159.png)

![N-(3-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2540160.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2540162.png)